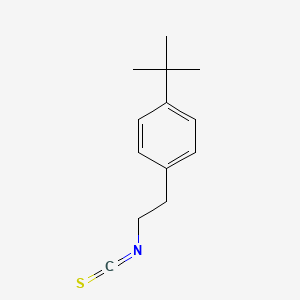
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is a complex organic compound with a unique structure. It consists of a benzene ring substituted with a 1,1-dimethylethyl group and a 2-isothiocyanatoethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- typically involves multiple steps One common method includes the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 1,1-dimethylethyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-4-(2-isocyanatoethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(2-aminomethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-(2-hydroxyethyl)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-4-(2-isothiocyanatoethyl)- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and biology.
Properties
CAS No. |
184003-55-2 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C13H17NS/c1-13(2,3)12-6-4-11(5-7-12)8-9-14-10-15/h4-7H,8-9H2,1-3H3 |
InChI Key |
QVVICWSFQKFSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















